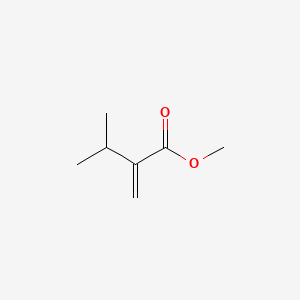

Butyric acid, 3-methyl-2-methylene-, methyl ester

Description

Properties

IUPAC Name |

methyl 3-methyl-2-methylidenebutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(2)6(3)7(8)9-4/h5H,3H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMWNARRWGXIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336602 | |

| Record name | Butyric acid, 3-methyl-2-methylene-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3070-67-5 | |

| Record name | Butyric acid, 3-methyl-2-methylene-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Steps:

Mannich Reaction :

3-Methyl-4-acetoxybutyraldehyde (VIII) reacts with formaldehyde in the presence of a secondary amine (e.g., dibutylamine) and sulfuric acid to yield 2-methylene-3-methyl-4-acetoxybutyraldehyde (VII).VIII + HCHO → VIIOxidation :

VII is oxidized to 2-methylene-3-methyl-4-acetoxybutyric acid (IV) using peracetic acid or sodium chlorite.VII → IVTransesterification :

IV undergoes transesterification with methanol catalyzed by BCl₃ or BF₃ to form the methyl ester.IV + CH₃OH → Methyl ester + H₂O

Hydroformylation of Isobutenyl Acetate

This route utilizes hydroformylation to generate key intermediates.

Procedure:

Hydroformylation :

Isobutenyl acetate (IX) is hydroformylated using a Group 8–10 metal catalyst (e.g., Ru₃(CO)₁₂ or RhCl₃) with a phosphine ligand to produce 4-acetoxy-3-methylbutyraldehyde (VIII).IX + CO/H₂ → VIIISubsequent steps follow the Mannich reaction and oxidation as described in Section 1.

Direct Esterification of Synthesized Acid

The carboxylic acid derivative is directly esterified using boron-based catalysts.

Process:

Oxidation of Aldehyde :

2-Methylene-3-methyl-4-hydroxybutyraldehyde (II) is oxidized to 2-methylene-3-methyl-4-hydroxybutyric acid using ammonium peroxodisulfate in H₂SO₄.II → Acid intermediateEsterification :

The acid is reacted with methanol using BCl₃ as a catalyst.

Conditions :

Comparative Data Tables

Table 1: Catalysts for Hydroformylation

| Catalyst | Ligand | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|---|

| Ru₃(CO)₁₂ | Triphenylphosphine | 100 | 10 | 92 |

| RhCl₃ | Tris(2-methylphenyl) | 120 | 15 | 89 |

| PdCl₂(PPh₃)₂ | None | 80 | 5 | 85 |

Table 2: Oxidation Agents for Intermediate VII

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Peracetic acid | H₂O | 25 | 88 |

| NaClO₂ | tert-Butanol | 60 | 86 |

| (NH₄)₂S₂O₈/H₂SO₄ | H₂SO₄ (85%) | 25 | 78 |

Key Findings

- Boron trichloride (BCl₃) is preferred over BF₃ for esterification due to reduced artifact formation.

- Hydroformylation with Ru₃(CO)₁₂ achieves higher regioselectivity for the desired aldehyde intermediate.

- The Mannich reaction requires strict pH control (3–6.5) to prevent polymerization of sensitive aldehydes.

Chemical Reactions Analysis

Types of Reactions

Butyric acid, 3-methyl-2-methylene-, methyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

Scientific Research Applications

Butyric acid, 3-methyl-2-methylene-, methyl ester has several notable applications in scientific research:

1. Organic Synthesis:

- It serves as a reagent in organic synthesis, particularly in the development of new chemical compounds and intermediates.

2. Biological Studies:

- The compound is studied for its effects on metabolic pathways and cellular processes. Research indicates it may influence cell signaling and gene expression due to its structural properties.

3. Medicinal Chemistry:

- Ongoing studies explore its potential as a precursor in drug synthesis, particularly in developing pharmaceuticals targeting metabolic disorders.

4. Flavoring and Fragrance Industry:

- Its fruity odor makes it valuable in the production of flavoring agents and fragrances.

Case Study 1: Biological Effects

A study investigated the effects of butyric acid derivatives on cellular metabolism. Researchers found that butyric acid, including its esters, can enhance the differentiation of stem cells into various cell types, suggesting potential applications in regenerative medicine.

Case Study 2: Flavoring Agent Development

In the food industry, butyric acid esters have been evaluated for their flavor-enhancing properties. A comparative analysis demonstrated that methyl esters of butyric acid significantly improved the sensory profile of certain food products, leading to increased consumer acceptance.

Mechanism of Action

The mechanism by which butyric acid, 3-methyl-2-methylene-, methyl ester exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of butyric acid and methanol. The butyric acid can then participate in metabolic pathways, influencing cellular functions and signaling.

Comparison with Similar Compounds

Methyl Butyrate (Butyric Acid Methyl Ester)

Structure : Straight-chain saturated ester (C₄H₈O₂; CAS: 623-42-7).

Key Differences :

- Volatility : Methyl butyrate has a boiling point of ~102°C, while the 3-methyl-2-methylene derivative likely exhibits lower volatility due to increased molecular weight and branching .

- Reactivity : The absence of a methylene group in methyl butyrate limits its participation in addition or polymerization reactions, unlike the unsaturated derivative .

- Applications : Methyl butyrate is widely used in biodiesel production and flavoring agents, whereas the 3-methyl-2-methylene variant may serve specialized roles in organic synthesis or materials science .

Methyl 2-Hydroxy-2-Methylbutanoate

Structure : C₆H₁₂O₃ (CAS: 32793-34-3), featuring a hydroxyl (-OH) and methyl group at position 2.

Key Differences :

- Functional Groups : The hydroxyl group in this compound increases polarity and hydrogen-bonding capacity, enhancing water solubility compared to the methylene-substituted ester .

- Synthetic Utility : The hydroxyl group allows for further derivatization (e.g., oxidation to ketones), whereas the methylene group in the target compound favors electrophilic additions .

[6,6]-Phenyl-C61 Butyric Acid Methyl Ester (PCBM)

Structure : Fullerene derivative with a phenyl-C61 backbone and a butyric acid methyl ester group (CAS: 160848-22-6).

Key Differences :

- Electrochemical Properties : PCBM is a semiconductor used in organic photovoltaics, while the 3-methyl-2-methylene ester lacks π-conjugation and electronic applications .

- Molecular Weight : PCBM’s large fullerene core (~720 g/mol) contrasts sharply with the smaller, simpler structure of the target compound (~130 g/mol) .

Physicochemical Properties and Reactivity

Volatility and Solubility

- Volatility : Branching and unsaturation reduce volatility compared to linear esters. For example, pentyl esters of butyric acid are less volatile than methyl esters due to longer alkyl chains .

- Solubility: The methylene group may slightly enhance solubility in nonpolar solvents compared to hydroxylated analogs like methyl 2-hydroxybutyrate .

Reactivity Profile

- Addition Reactions : The methylene group enables electrophilic additions (e.g., hydrogenation to form saturated esters) or Diels-Alder cycloadditions .

- Transesterification : Like other esters, it can undergo transesterification with alcohols, as demonstrated in the synthesis of benzothiazole derivatives .

Biological Activity

Butyric acid, 3-methyl-2-methylene-, methyl ester (CAS No. 3070-67-5) is an organic compound characterized by its unique structure and potential biological activities. It is a methyl ester derivative of butyric acid, which is known for its role in various physiological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 128.17 g/mol. The compound is recognized for its fruity odor and low solubility in water, which is typical for many esters.

| Property | Value |

|---|---|

| Molecular Formula | C7H12O2 |

| Molecular Weight | 128.17 g/mol |

| CAS Registry Number | 3070-67-5 |

| Appearance | Colorless liquid |

The biological activity of butyric acid derivatives often involves modulation of cellular signaling pathways. Research indicates that these compounds can influence:

- Cell Proliferation : Butyric acid esters have been shown to affect cell cycle progression in various cell types, potentially inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : These compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

- Gut Health : As a short-chain fatty acid (SCFA), butyric acid plays a crucial role in gut health by serving as an energy source for colonocytes and promoting intestinal barrier function.

Therapeutic Potential

Studies have demonstrated that butyric acid, including its methyl ester form, has potential therapeutic applications:

- Cancer Therapy : Research has shown that butyric acid can induce differentiation and apoptosis in various cancer cell lines, suggesting its use as an adjunct therapy in oncology.

- Anti-inflammatory Applications : The compound exhibits anti-inflammatory properties that may benefit conditions such as inflammatory bowel disease (IBD) and other gastrointestinal disorders .

- Neuroprotective Effects : Some studies indicate that butyric acid may protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues .

Study on Cancer Cell Lines

A study investigated the effects of butyric acid on human colon cancer cells (HT-29). The results indicated that treatment with butyric acid led to significant inhibition of cell proliferation and induced apoptosis through caspase activation pathways. The study concluded that butyric acid could be developed as a therapeutic agent for colorectal cancer.

Inflammatory Bowel Disease

In a clinical trial involving patients with ulcerative colitis, oral administration of butyric acid resulted in improved symptoms and reduced inflammatory markers compared to the placebo group. This suggests a promising role for butyric acid in managing IBD .

Q & A

Basic: What synthetic routes and purification methods are recommended for preparing butyric acid methyl ester derivatives?

Answer:

Butyric acid methyl esters are typically synthesized via acid-catalyzed esterification of butyric acid derivatives with methanol. For example, esterification of 2-methylbutyric acid (CAS 116-53-0) with methanol using sulfuric acid as a catalyst, followed by fractional distillation to isolate the ester . Purification may require molecular sieves or activated charcoal to remove residual acids or catalysts. Analytical validation via gas chromatography (GC) with flame ionization detection (FID) is critical, as described in protocols for fatty acid methyl ester (FAME) analysis .

Basic: How should researchers optimize gas chromatographic separation of butyric acid methyl ester isomers?

Answer:

Temperature programming starting at 60–100°C is essential to resolve low molecular weight esters like butyric acid methyl ester from solvents or co-eluting compounds. Polar capillary columns (e.g., DB-WAX) improve separation efficiency. For isomers such as 3-methyl derivatives, a slow ramp rate (2–3°C/min) enhances peak resolution. Internal normalization using peak area ratios ensures accurate quantification .

Advanced: What experimental strategies address contradictions in spectroscopic data for methyl esters with unsaturated side chains?

Answer:

Contradictions in nuclear magnetic resonance (NMR) or infrared (IR) data may arise from conformational flexibility or impurities. Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals for unsaturated or methylene groups. For IR, compare experimental spectra with computational simulations (e.g., DFT) to validate vibrational modes. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced: How can butyric acid methyl ester derivatives enhance bulk heterojunction (BHJ) photovoltaic performance?

Answer:

Derivatives like [6,6]-phenyl-C61 butyric acid methyl ester (PCBM) act as electron acceptors in BHJ solar cells. Optimize donor-acceptor compatibility by tuning the copolymer’s HOMO-LUMO levels (e.g., using thiophene-based donors). Device efficiency depends on morphology: spin-coating with 1,2-dichlorobenzene improves phase separation. Advanced characterization includes atomic force microscopy (AFM) and grazing-incidence X-ray scattering (GIWAXS) .

Advanced: What methodologies quantify trace butyric acid methyl ester in biological or environmental matrices?

Answer:

For trace analysis, employ solid-phase microextraction (SPME) coupled with GC-MS. Centrifugation replaces filtration to retain low molecular weight esters in lipid-rich samples . Use deuterated internal standards (e.g., d4-butyric acid methyl ester) to correct for matrix effects. Limit of detection (LOD) can reach 0.1 ppm with selected ion monitoring (SIM) .

Advanced: How do nanocatalysts influence the gasification of methyl esters for biofuel synthesis?

Answer:

Cobalt (Co) or nickel (Ni) nanocatalysts increase reaction rates and selectivity during gasification of methyl esters derived from biomass. For example, Co nanoparticles reduce activation energy for decarboxylation of butyric acid methyl ester. Optimize catalyst loading (5–10 wt%) and reaction temperature (300–400°C) to maximize bio-oil yield. Analyze products via GC-MS with a DB-5 column .

Advanced: What stability challenges arise in storing butyric acid methyl esters, and how are they mitigated?

Answer:

Hydrolysis and oxidation are key degradation pathways. Store esters under inert gas (N2/Ar) at –20°C with desiccants. For long-term stability studies, monitor ester content via HPLC with a C18 column and UV detection at 210 nm. Accelerated aging tests (40°C/75% RH) predict shelf life, while antioxidants like BHT (0.01%) suppress radical-mediated degradation .

Advanced: How can computational modeling guide the design of methyl ester-based drug delivery systems?

Answer:

Molecular dynamics (MD) simulations predict ester-lipid bilayer interactions for nanocarrier optimization. For example, logP values >3 indicate high membrane permeability for methyl esters. Density functional theory (DFT) calculates ester bond hydrolysis rates under physiological pH. Validate with in vitro release assays using Franz diffusion cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.